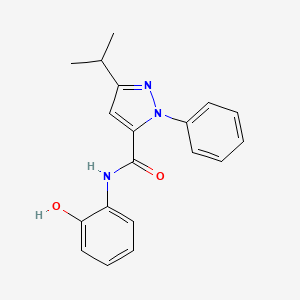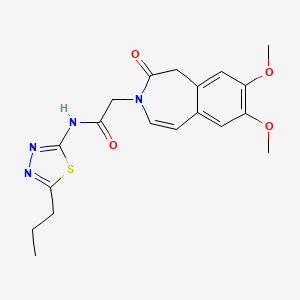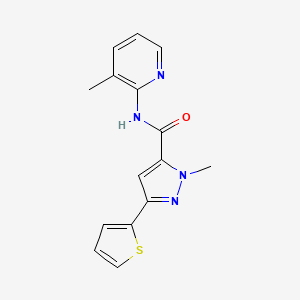![molecular formula C23H26N4O2 B10989687 2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one](/img/structure/B10989687.png)
2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazinone core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. This step often involves the reaction of a halogenated pyridazinone intermediate with 1-(2-phenoxyethyl)piperazine.
Final Coupling: The final step involves coupling the phenyl group to the pyridazinone core, which can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyridazinone core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where halogenated derivatives can be replaced with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, nucleophiles like amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce fully or partially reduced analogs.
Scientific Research Applications
2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, while the pyridazinone core may inhibit certain enzymes. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one
- 2-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one
- 2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one
Uniqueness
The uniqueness of 2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The phenoxyethyl group, in particular, can influence the compound’s lipophilicity and receptor binding affinity, potentially leading to unique biological activities.
Properties
Molecular Formula |
C23H26N4O2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[[4-(2-phenoxyethyl)piperazin-1-yl]methyl]-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C23H26N4O2/c28-23-12-11-22(20-7-3-1-4-8-20)24-27(23)19-26-15-13-25(14-16-26)17-18-29-21-9-5-2-6-10-21/h1-12H,13-19H2 |
InChI Key |
DXXDLGDFSPYELY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10989623.png)

![methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate](/img/structure/B10989637.png)
![4-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide](/img/structure/B10989640.png)
![2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10989643.png)

![3-(3,4-dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one](/img/structure/B10989651.png)
![2'-(butan-2-yl)-1'-oxo-N-(pyridin-3-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10989653.png)
![Ethyl [2-({[1-(pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10989657.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10989658.png)
![1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B10989667.png)

![2'-cyclopentyl-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10989680.png)
